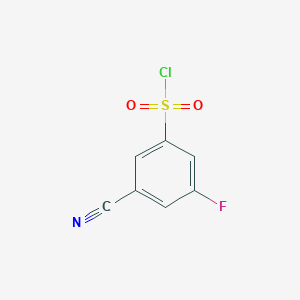

3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyano-5-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-5(4-10)1-6(9)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEROTOETXELJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261644-49-8 | |

| Record name | 3-cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for utilizing this versatile reagent. The CAS number for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is 1261644-49-8.[1]

Introduction: A Versatile Scaffold in Drug Discovery

3-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a significant reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctionalized aromatic ring, featuring a sulfonyl chloride, a cyano group, and a fluorine atom, offers a powerful platform for creating diverse molecular architectures with desirable pharmacological properties. The electron-withdrawing nature of the cyano and fluoro groups enhances the reactivity of the sulfonyl chloride moiety, making it an efficient partner in the formation of sulfonamides – a critical functional group in a vast array of therapeutic agents.

The strategic incorporation of the 3-cyano-5-fluorophenyl motif has been particularly noted in the development of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), highlighting its potential in targeting central nervous system disorders.[2][3] This guide will explore the synthesis of this key intermediate and its subsequent application in the construction of biologically active sulfonamides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1261644-49-8 | [1] |

| Molecular Formula | C₇H₃ClFNO₂S | [1][4] |

| Molecular Weight | 219.62 g/mol | [1][4] |

| Appearance | Solid or liquid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

The most logical and widely applicable synthetic route to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is via a Sandmeyer-type reaction, starting from the readily available 3-amino-5-fluorobenzonitrile. This classical transformation in organic chemistry provides a reliable method for the introduction of a sulfonyl chloride group onto an aromatic ring.

Reaction Rationale and Mechanism

The Sandmeyer reaction proceeds through a diazonium salt intermediate, which is then catalytically converted to the desired sulfonyl chloride. The key steps involve:

-

Diazotization: The primary aromatic amine (3-amino-5-fluorobenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst (e.g., copper(I) chloride). The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

The overall transformation is a robust and scalable method for the synthesis of aryl sulfonyl chlorides.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from a general procedure for the synthesis of a similar cyanobenzenesulfonyl chloride and should be optimized for the specific substrate.[5]

Materials:

-

3-Amino-5-fluorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

tert-Butyl methyl ether

-

Water

-

Brine

-

Silica Gel (for column chromatography)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Diazotization:

-

Dissolve 3-amino-5-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 10-15 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, add copper(I) chloride to a solution of acetic acid that has been pre-saturated with sulfur dioxide.

-

Stir this solution at 0°C for 10 minutes.

-

Slowly add the previously prepared diazonium salt solution to the copper(I) chloride/SO₂ mixture, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

-

Work-up and Purification:

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the product with tert-butyl methyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in drug discovery is as a precursor for the synthesis of 3-cyano-5-fluorobenzenesulfonamides. The sulfonamide functional group is a key structural motif in a wide range of clinically used drugs.

General Reaction with Primary Amines

3-Cyano-5-fluorobenzene-1-sulfonyl chloride readily reacts with primary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Role in the Development of mGlu5 Negative Allosteric Modulators

As previously mentioned, the 3-cyano-5-fluorophenyl moiety is a common structural feature in several potent mGlu5 negative allosteric modulators.[2][3] The synthesis of these compounds often involves the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a suitable amine-containing fragment to introduce the key sulfonamide linkage. This highlights the importance of the title compound in generating novel drug candidates for neurological and psychiatric disorders.

Spectroscopic Characterization

While specific, publicly available spectra for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride are limited, the expected spectroscopic features can be inferred from analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift.

-

FT-IR: The infrared spectrum will show characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹), and a sharp absorption for the C≡N stretching of the cyano group (around 2230 cm⁻¹).

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Likely to be corrosive and an irritant to the skin, eyes, and respiratory system. May react with water.

-

Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its efficient synthesis via the Sandmeyer reaction and its utility in the preparation of biologically active sulfonamides, particularly in the context of CNS targets like mGlu5, underscore its importance. This guide provides the foundational knowledge necessary for the safe and effective utilization of this key chemical intermediate in the pursuit of novel therapeutic agents.

References

-

Lindsley, C. W., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390-4394. Available at: [Link]

-

PubMed. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. Retrieved from [Link]

- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

-

Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.

-

PubMed. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8), a highly reactive and versatile building block for researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide expert insight into its reactivity, detail a robust synthetic protocol, and discuss its applications in the development of novel chemical entities.

Core Chemical and Physical Properties

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound featuring a sulfonyl chloride moiety activated by two potent electron-withdrawing groups: a nitrile (-CN) and a fluorine (-F) atom. This unique substitution pattern dictates its physical properties and significantly enhances its chemical reactivity.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1261644-49-8 | [1] |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | |

| IUPAC Name | 3-cyano-5-fluorobenzenesulfonyl chloride | [2] |

| Physical Form | Solid or liquid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Note: Experimental data for melting point and boiling point are not consistently reported in publicly available literature. The physical state as "Solid or liquid" suggests a low melting point.

The Chemistry of a Highly Activated Sulfonyl Chloride: Reactivity Profile

The cornerstone of this reagent's utility is the sulfonyl chloride (-SO₂Cl) functional group. The electrophilicity of the sulfur atom is substantially increased by the inductive and mesomeric effects of the meta-positioned cyano and fluoro substituents. This heightened electrophilicity makes it an exceptionally efficient partner in nucleophilic substitution reactions, most notably in the formation of sulfonamides.

Mechanism of Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most common and valuable transformation of this reagent. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center.

Causality Insight: The electron-withdrawing cyano and fluoro groups create a significant partial positive charge (δ+) on the sulfur atom. This potent electrophilic center is highly susceptible to attack by the lone pair of electrons on a nucleophilic amine. The subsequent departure of the chloride ion is rapid and irreversible, driving the reaction to completion, often under mild conditions. This high reactivity is a key advantage, allowing for efficient coupling with a wide range of amines, including those with lower nucleophilicity.

Reagents [label=<

3-Cyano-5-fluorobenzene-

1-sulfonyl chloride

3-Cyano-5-fluorobenzene-

1-sulfonyl chloride

];

Plus1 [label="+"]; Amine [label=<

Primary/Secondary Amine

Primary/Secondary Amine

];

Arrow [label=<

Base (e.g., Pyridine, Et₃N)

Solvent (e.g., DCM, THF)

Solvent (e.g., DCM, THF)

];

Product [label=<

N-substituted-3-cyano-

5-fluorobenzenesulfonamide

N-substituted-3-cyano-

5-fluorobenzenesulfonamide

];

Plus2 [label="+"]; Byproduct [label="Base·HCl"];

{rank=same; Reagents; Plus1; Amine; Arrow; Product; Plus2; Byproduct;} }

Caption: General reaction scheme for sulfonamide synthesis.

Other Nucleophilic Reactions

While amine coupling is predominant, the reagent also reacts efficiently with other nucleophiles:

-

Alcohols: In the presence of a base, it reacts with alcohols to form stable sulfonate esters.

-

Water: The compound is moisture-sensitive and will hydrolyze to the corresponding 3-cyano-5-fluorobenzenesulfonic acid. This necessitates handling under anhydrous conditions to maintain reagent integrity.

Synthesis Protocol: A Validated Approach

While multiple routes to arylsulfonyl chlorides exist, the Sandmeyer reaction offers a reliable and scalable method starting from the corresponding aromatic amine.[3] This protocol describes the synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride from commercially available 3-Amino-5-fluorobenzonitrile.

Trustworthiness Pillar: This protocol is adapted from well-established and repeatedly validated Sandmeyer-type procedures for preparing arylsulfonyl chlorides with electron-withdrawing groups.[4] Each step is designed to ensure complete conversion and facilitate purification, providing a self-validating workflow.

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology:

-

Diazotization:

-

To a mechanically stirred mixture of concentrated hydrochloric acid and glacial acetic acid, add 3-Amino-5-fluorobenzonitrile (1.0 equiv). Cool the resulting slurry to between -5°C and 0°C using an ice-salt or acetone/dry ice bath.

-

Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine slurry, ensuring the internal temperature does not rise above 0°C.

-

After the addition is complete, stir the resulting diazonium salt slurry for an additional 30-45 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate, larger vessel, bubble sulfur dioxide (SO₂) gas through glacial acetic acid until a saturated solution is obtained.

-

Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv) to the SO₂ solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.

-

Cool this solution to approximately 10°C in an ice bath.

-

Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution in portions. Significant foaming will occur; control the addition rate to maintain the reaction temperature below 30°C.

-

-

Work-up and Isolation:

-

Once the addition is complete, pour the reaction mixture into a large volume of ice water (1:1 v/v).

-

Stir until the ice has melted, and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

-

Applications in Drug Discovery and Materials Science

The structural motifs present in 3-Cyano-5-fluorobenzene-1-sulfonyl chloride make it a valuable reagent for introducing a 3-cyano-5-fluorophenylsulfonyl group into target molecules. This moiety can impart desirable pharmacological or material properties.

-

Medicinal Chemistry: The sulfonamide group is a privileged scaffold in drug design, acting as a bioisostere for amides and carboxylic acids and often improving pharmacokinetic properties. The cyano and fluoro groups can serve as hydrogen bond acceptors or engage in other non-covalent interactions within a biological target's active site. While specific drugs incorporating this exact fragment are not widely documented, related structures are listed as potential building blocks for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are investigated for treating inflammatory disorders like asthma and allergic rhinitis.[5]

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers and liquid crystals. The introduction of the sulfonyl group can enhance thermal stability and modify surface properties.[6]

Safety and Handling

As a highly reactive electrophile, 3-Cyano-5-fluorobenzene-1-sulfonyl chloride requires careful handling.

-

Hazard Classification: It is classified as corrosive and harmful. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Handling Precautions: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C) to prevent decomposition from moisture.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a potent and versatile chemical intermediate. Its heightened reactivity, driven by dual electron-withdrawing substituents, makes it an ideal choice for the efficient synthesis of complex sulfonamides and other derivatives. The robust and scalable Sandmeyer synthesis provides a reliable route for its preparation, enabling its use in demanding research and development environments. For scientists engaged in the fields of drug discovery and advanced materials, this reagent represents a powerful tool for molecular innovation.

References

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]

3-Cyano-5-fluorobenzene-1-sulfonyl chloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Abstract: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key bifunctional building block in contemporary drug discovery and materials science. Its precise molecular architecture dictates its reactivity and utility as an intermediate. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound, intended for researchers, chemists, and quality control specialists. We will move beyond simple data reporting to explain the causal logic behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow.

Foundational Strategy: A Multi-Pronged Approach

The structure elucidation of any novel or synthesized compound cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined power lies in corroboration. For a molecule like 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, with its distinct functional groups—a sulfonyl chloride, a cyano group, and a fluorine substituent on an aromatic ring—a synergistic application of NMR, IR, and MS is essential for definitive confirmation.[1][2][3] Our approach is not merely to collect spectra, but to use the predicted structure to anticipate spectral features and then verify them experimentally.

The logical workflow for this elucidation process is outlined below. It begins with the most fundamental information (molecular formula) and progressively builds a detailed picture of atomic connectivity and spatial arrangement.

Caption: Logical workflow for structure elucidation.

Molecular Blueprint: The Target Structure

Before delving into the analytical techniques, let's visualize the molecule . The systematic IUPAC name, 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, defines the precise arrangement of substituents on the benzene ring.

Caption: Structure of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

The molecule possesses a C₇H₃ClFNO₂S formula, yielding a molecular weight of approximately 219.62 g/mol .[4] All three substituents (-SO₂Cl, -CN, -F) are strongly electron-withdrawing, which will significantly deshield the aromatic protons and carbons, a key feature to look for in the NMR spectra.

Mass Spectrometry: The Molecular Weight and Elemental Gatekeeper

Mass spectrometry serves as the first critical checkpoint, providing the molecular weight and vital clues about the elemental composition, particularly the presence of chlorine.

Causality of Technique: We choose MS at the outset to confirm that the compound in hand has the correct molecular mass and contains the expected halogen. The characteristic isotopic pattern of chlorine provides a definitive signature that is difficult to misinterpret.

Expected Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation through several predictable pathways. The most diagnostic fragmentations would be the loss of the chlorine radical and the sulfur dioxide molecule.[2]

| m/z Value | Proposed Fragment | Key Diagnostic Feature |

| 219/221 | [M]⁺ | Molecular ion peak. The ~3:1 intensity ratio of the M to M+2 peak is definitive proof of one chlorine atom. |

| 184 | [M - Cl]⁺ | Loss of the chlorine radical from the sulfonyl chloride group. |

| 155/157 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds. |

| 120 | [C₆H₃F(CN)]⁺ | Loss of the entire sulfonyl chloride group. |

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is well-suited for this analysis, providing separation from any potential impurities before mass analysis.[5][6]

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 50 °C for 1 minute, then ramp at 25 °C/min to 300 °C and hold for 3 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Ion Source Temperature: 200 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum, paying close attention to the molecular ion and the isotopic cluster at m/z 219/221.

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy acts as a rapid and effective method to confirm the presence of the key functional groups predicted by the structure.

Causality of Technique: Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy. This allows for a quick and non-destructive confirmation of the -SO₂Cl, -C≡N, and aromatic C-F moieties.

Expected Characteristic Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2230 - 2245 | C≡N stretch | Cyano | Medium, Sharp |

| 1375 - 1410 | S=O asymmetric stretch | Sulfonyl Chloride | Strong |

| 1170 - 1205 | S=O symmetric stretch | Sulfonyl Chloride | Strong |

| 1000 - 1300 | C-F stretch | Aryl Fluoride | Strong |

| > 3000 | C-H stretch | Aromatic | Medium to Weak |

| 1400 - 1600 | C=C stretch | Aromatic Ring | Variable |

References for IR data:[1][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major peaks. Compare the observed frequencies with the expected values.

NMR Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides the most detailed picture, confirming the carbon skeleton, the substitution pattern of the benzene ring, and the through-bond and through-space relationships between atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[2][3]

¹H NMR Spectroscopy: The Aromatic Proton Environment

Causality of Technique: The 1,3,5-trisubstituted pattern leaves three protons on the aromatic ring. Their chemical shifts and coupling patterns are uniquely dictated by their positions relative to the three different electron-withdrawing groups.

Predicted Spectrum:

-

H2: Positioned between the -SO₂Cl and -F groups. Expected to be the most deshielded proton. It will be split by H4 (meta-coupling, ⁴JHH) and H6 (meta-coupling, ⁴JHH), and also by the fluorine (⁴JHF). This will likely appear as a triplet of doublets or a complex multiplet.

-

H4: Positioned between the -F and -CN groups. It will be split by H2 (meta-coupling, ⁴JHH) and H6 (para-coupling, ⁵JHH, may be close to 0 Hz), and by the fluorine (ortho-coupling, ³JHF). This will likely appear as a doublet of doublets.

-

H6: Positioned between the -CN and -SO₂Cl groups. It will be split by H2 (meta-coupling, ⁴JHH) and H4 (para-coupling, ⁵JHH), and by the fluorine (meta-coupling, ⁴JHF). This will likely appear as a triplet or a multiplet.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H2 | 8.2 - 8.5 | t (or m) | ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 |

| H4 | 8.0 - 8.3 | t (or m) | ⁴JHH ≈ 2-3, ³JHF ≈ 8-10 |

| H6 | 8.4 - 8.7 | t (or m) | ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Technique: Due to the molecule's asymmetry, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals. The powerful diagnostic feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

Predicted Spectrum:

-

C1 (C-SO₂Cl): Downfield shift due to the strongly withdrawing sulfonyl chloride group. Will show a small ³JCF coupling.

-

C3 (C-F): Will exhibit a very large one-bond coupling to fluorine (¹JCF), which is unmistakable.

-

C5 (C-CN): The carbon of the cyano group itself will appear around 115-120 ppm. The aromatic carbon attached to it (C5) will have a characteristic shift and will show a ³JCF coupling.

-

C2, C4, C6: These carbons bearing protons will appear in the typical aromatic region and will each show different C-F coupling constants (²JCF, ³JCF, ⁴JCF).

| Carbon | Predicted δ (ppm) | Predicted C-F Coupling (JCF) | Key Feature |

| C-F | 160 - 165 | ¹J ≈ 240-260 Hz | Very large one-bond coupling |

| C-SO₂Cl | 145 - 150 | ³J ≈ 3-5 Hz | Downfield shift |

| C-CN | 115 - 120 | ³J ≈ 3-5 Hz | |

| C-H | 120 - 140 | ²J ≈ 20-25 Hz, ⁴J ≈ 1-3 Hz | Various two- and four-bond couplings |

| -C≡N | 114 - 118 | ⁴J ≈ 1-3 Hz | Quaternary carbon signal |

¹⁹F NMR Spectroscopy: The Fluorine Probe

Causality of Technique: ¹⁹F NMR is highly sensitive and provides a clean window to observe the fluorine's environment. The chemical shift and coupling to nearby protons confirm its position on the ring.

Predicted Spectrum:

-

A single resonance is expected.

-

The signal will be split by the two ortho-protons (H2, H4) with a typical ³JHF of 8-10 Hz, and by the para-proton (H6) with a ⁵JHF that may be too small to resolve.

-

The expected multiplicity is a triplet (if ³JHF(F-H2) ≈ ³JHF(F-H4)) or a doublet of doublets. The chemical shift for an aryl fluoride is typically between -100 and -120 ppm relative to CFCl₃.[9][10]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic region.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed to obtain a good signal-to-noise ratio for the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is crucial to observe the splitting pattern from the aromatic protons.

-

Data Processing: Process all spectra using appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra (¹H and ¹³C to the residual solvent peak, ¹⁹F to an external or internal standard). Integrate the ¹H signals and measure all relevant coupling constants.

Synthesis of Evidence: The Final Verdict

The conclusive identification of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is achieved when all pieces of spectroscopic data converge on the same structure, leaving no ambiguity.

Caption: Convergence of multi-technique data for structure confirmation.

-

MS established the correct molecular formula and confirmed the presence of a single chlorine atom.

-

IR confirmed the presence of the sulfonyl chloride, cyano, and aryl fluoride functional groups.

-

NMR provided the definitive proof of the 1,3,5-substitution pattern on the aromatic ring through the unique chemical shifts, multiplicities, and especially the characteristic C-F and H-F coupling constants.

This rigorous, self-validating process ensures the highest degree of confidence in the structural assignment, a critical requirement for any research, development, or manufacturing endeavor involving this versatile chemical intermediate.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Available at: [Link]

-

Mackenzie, S. et al. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. ACS Publications. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Available at: [Link]

-

PubMed. (2014). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 9. colorado.edu [colorado.edu]

- 10. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of electron-withdrawing cyano and fluoro groups, render it an invaluable building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties and Molecular Identification

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a solid at room temperature with a molecular weight of 219.62 g/mol .[1][2] Its chemical formula is C₇H₃ClFNO₂S, and it is registered under CAS Number 1261644-49-8.[1][2][3] The presence of both a highly reactive sulfonyl chloride group and a synthetically versatile cyano group on a fluorinated benzene ring makes it a compound of significant interest for chemical diversification.

Table 1: Key Physicochemical Data for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

| Property | Value | Source(s) |

| Molecular Weight | 219.62 g/mol | [2] |

| Chemical Formula | C₇H₃ClFNO₂S | [1][3] |

| CAS Number | 1261644-49-8 | [1][2][3] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1][2] |

| InChI Key | ZQEROTOETXELJU-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 3-cyano-5-fluorobenzene-1-sulfonyl chloride can be achieved through established methods for the preparation of aryl sulfonyl chlorides. A common and effective strategy involves the diazotization of 3-amino-5-fluorobenzonitrile followed by a copper-catalyzed sulfochlorination.

Synthetic Workflow

Caption: Synthetic pathway for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Experimental Protocol

-

Diazotization: 3-Amino-5-fluorobenzonitrile is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfochlorination: A solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(II) chloride is added. The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is allowed to proceed with stirring, and nitrogen gas evolution is observed.

-

Work-up and Purification: Upon completion of the reaction, the mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure 3-cyano-5-fluorobenzene-1-sulfonyl chloride.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm, exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic region around 115-120 ppm.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift influenced by the other substituents on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the cyano group (C≡N stretch) around 2230 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group (S=O) at approximately 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine.

Reactivity and Chemical Logic

The reactivity of 3-cyano-5-fluorobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Sulfonamide Formation

The reaction with amines is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane or tetrahydrofuran.

Caption: General scheme for the synthesis of sulfonamides.

This robust and high-yielding reaction is a cornerstone of its application in medicinal chemistry, allowing for the facile introduction of the 3-cyano-5-fluorophenylsulfonyl moiety into various molecular scaffolds.

Applications in Drug Development

The 3-cyano-5-fluorophenyl motif has been identified as a key pharmacophore in several classes of biologically active molecules. Its incorporation can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Negative Allosteric Modulators of mGlu5

A prominent application of 3-cyano-5-fluorobenzene-1-sulfonyl chloride is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[4] mGlu5 is a G-protein coupled receptor that is a validated target for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders. The 3-cyano-5-fluorophenyl group has been shown to be a common structural feature in several potent mGlu5 NAMs.[4] The sulfonamide linkage provides a stable and synthetically accessible connection to explore diverse chemical space on the amine portion of the molecule.

Broader Medicinal Chemistry Applications

Beyond mGlu5 NAMs, the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[5][6][7] The unique substitution pattern of 3-cyano-5-fluorobenzene-1-sulfonyl chloride offers medicinal chemists a valuable tool to fine-tune the electronic and steric properties of lead compounds, potentially improving their biological activity and drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor and provide a point for further chemical modification.

Handling, Safety, and Storage

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Danger | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It should be stored under an inert atmosphere and at a refrigerated temperature (2-8 °C).[2]

In case of exposure:

-

Skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

In all cases of exposure, seek immediate medical attention.

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a highly valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, coupled with the desirable properties imparted by the 3-cyano-5-fluorophenyl moiety, makes it a strategic choice for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the research and development of next-generation pharmaceuticals.

References

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3567-3585.

-

American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride. [Link]

-

American Elements. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Khan, K. M., et al. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 26(2), 392.

- Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.

- Khan, K. M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Organic Chemistry, 29(1), 1-2.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Govek, S. P., et al. (2008). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & medicinal chemistry letters, 18(20), 5539–5542.

Sources

- 1. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. ajchem-b.com [ajchem-b.com]

3-Cyano-5-fluorobenzene-1-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl Chloride

Abstract

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery and development. Its trifunctional nature—bearing a reactive sulfonyl chloride, an electron-withdrawing nitrile, and a metabolically stable fluorine atom—makes it a highly sought-after intermediate for synthesizing complex sulfonamides and other pharmacologically active agents. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for its synthesis: a modern iteration of the Sandmeyer reaction. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and explain the critical causality behind each procedural choice, ensuring both reproducibility and safety.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of aryl sulfonyl chlorides is a cornerstone of medicinal chemistry, primarily as precursors to sulfonamides, a privileged functional group in pharmaceuticals.[1][2] While several general methods exist, their applicability to a highly functionalized, electron-deficient substrate like 3-cyano-5-fluorobenzene-1-sulfonyl chloride varies significantly.

-

Direct Chlorosulfonation: This classical approach involves reacting an aromatic ring with chlorosulfonic acid. However, it is often aggressive and suffers from poor regioselectivity, particularly with deactivated rings, making it unsuitable for this target.[3]

-

Oxidation of Thiol Precursors: While effective, this route necessitates the prior synthesis of the corresponding 3-cyano-5-fluorothiophenol, adding steps and potentially introducing incompatible reagents.

-

Organometallic Intermediates: The reaction of Grignard or organolithium reagents with a sulfur dioxide equivalent can yield sulfonyl chlorides.[3][4] However, generating such an organometallic from a starting material containing an electrophilic nitrile group (e.g., 3-bromo-5-fluorobenzonitrile) is synthetically challenging and prone to side reactions.

Considering these limitations, the Sandmeyer-type reaction emerges as the superior strategy. This pathway begins with the readily available and inexpensive starting material, 3-amino-5-fluorobenzonitrile.[5][6] The transformation proceeds via a diazonium salt intermediate, which is then converted to the target sulfonyl chloride. Recent advancements in this methodology, particularly the use of stable sulfur dioxide surrogates, have rendered it safer, more scalable, and highly efficient.[7][8][9]

The Core Pathway: A Modern Sandmeyer Chlorosulfonylation

The selected synthesis is a two-stage, one-pot process that leverages modern reagents to maximize yield, safety, and operational simplicity. It circumvents the need to handle hazardous gaseous sulfur dioxide and avoids the isolation of potentially unstable diazonium salt intermediates.

Mechanistic Principles

Stage 1: In Situ Diazotization The process begins with the diazotization of the primary aromatic amine, 3-amino-5-fluorobenzonitrile.[10] In an acidic medium, an organic nitrite, such as tert-butyl nitrite, generates a nitrosonium ion (NO⁺). This potent electrophile attacks the nitrogen of the amine, initiating a cascade that, after a series of proton transfers and water elimination, yields the aryl diazonium salt intermediate. Maintaining low temperatures during this stage is critical to prevent premature decomposition of this energetic species.

Stage 2: Copper-Catalyzed Chlorosulfonylation The diazonium salt is immediately intercepted in a copper-catalyzed reaction. A stable, solid sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), releases SO₂ in a controlled manner.[4][8] A copper catalyst, typically CuCl₂, facilitates a single-electron transfer (SET) process, generating an aryl radical and dinitrogen gas. This radical adds to the sulfur dioxide, and subsequent oxidation and reaction with a chloride source (from HCl and the sulfonyl chloride group) furnishes the final 3-cyano-5-fluorobenzene-1-sulfonyl chloride product.[2][11] This modern approach is inherently safer as the highly energetic diazonium intermediate is consumed as it is formed, preventing its accumulation.[7][9]

Synthesis Pathway Diagram

Caption: Sandmeyer-type synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from state-of-the-art methodologies for Sandmeyer chlorosulfonylation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Amino-5-fluorobenzonitrile | 136.13 | 5.00 g | 36.7 mmol | 1.0 |

| DABSO | 240.28 | 5.30 g | 22.0 mmol | 0.6 |

| Copper(II) Chloride (anhydrous) | 134.45 | 247 mg | 1.84 mmol | 0.05 |

| Acetonitrile (MeCN) | - | 185 mL | - | - |

| Hydrochloric Acid (37% aq.) | - | 6.1 mL | 73.4 mmol | 2.0 |

| tert-Butyl Nitrite (90%) | 103.12 | 4.7 mL | 40.4 mmol | 1.1 |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-fluorobenzonitrile (1.0 eq), DABSO (0.6 eq), and copper(II) chloride (0.05 eq).

-

Solvent & Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration) and 37% aqueous hydrochloric acid (2.0 eq). Stir the resulting suspension at room temperature (approx. 20-25°C).

-

Diazotization: Slowly add tert-butyl nitrite (1.1 eq) dropwise via the dropping funnel over a period of 15-20 minutes. A mild exotherm and gas evolution (N₂) will be observed. Maintain the temperature below 30°C, using a cool water bath if necessary.

-

Reaction Drive: After the addition is complete, remove any cooling bath and allow the reaction mixture to stir at room temperature for 16-18 hours to ensure complete conversion.

-

Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous solution of sulfamic acid to quench any residual nitrite.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and add 150 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Workup - Washing: Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated aqueous sodium bicarbonate solution, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 3-cyano-5-fluorobenzene-1-sulfonyl chloride as a solid.

Product Characterization & Data

| Property | Value |

| Chemical Formula | C₇H₃ClFNO₂S |

| Molecular Weight | 219.62 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Data sourced from commercial suppliers.[12]

Trustworthiness & Causality: The "Why" Behind the Protocol

-

Why DABSO? Gaseous SO₂ is toxic, difficult to handle, and requires specialized equipment. DABSO is a stable, crystalline solid that serves as a safe and convenient "slow-release" source of SO₂, dramatically improving the process safety and scalability of the reaction.[4][7]

-

Why tert-Butyl Nitrite? Traditional diazotization with sodium nitrite and aqueous acid requires careful pre-formation of the diazonium salt at low temperatures. Using an organic-soluble nitrite like t-BuONO allows for the in situ generation of the diazonium species under milder conditions, which is immediately consumed, preventing its accumulation and enhancing safety.[8]

-

Why a Copper Catalyst? The conversion of the diazonium salt to the sulfonyl chloride is not spontaneous. The copper(I)/copper(II) catalytic cycle is essential for the single-electron transfer needed to generate the aryl radical, which is the key intermediate that reacts with SO₂.[2][11]

-

Why Low Temperature for Diazotization? Aryl diazonium salts, while more stable than their alkyl counterparts, are still thermally sensitive and can decompose uncontrollably at elevated temperatures. Dropwise addition of the nitrite and initial cooling help manage the reaction exotherm.

-

Why a Sulfamic Acid Quench? Excess nitrites can lead to unwanted side reactions during workup. Sulfamic acid (H₂NSO₃H) reacts rapidly and selectively with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively neutralizing the reactive species.

This guide outlines a robust, safe, and reproducible synthesis for 3-cyano-5-fluorobenzene-1-sulfonyl chloride, grounded in modern chemical principles. By understanding the causality behind each step, researchers can confidently implement and adapt this protocol for the advancement of their research and development objectives.

References

-

Sulfonyl chloride synthesis by chlorosulfonation . Organic Chemistry Portal. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters, 26, 5951-5955. [Link]

-

General procedure for the synthesis of sulfonyl chloride (2a and 2b) . Bio-protocol. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . Max-Planck-Gesellschaft. [Link]

- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (2016).

-

Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]

-

Luchyk, D., Kurpil, B., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . National Center for Biotechnology Information (PMC). [Link]

-

Dunn, P. J., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. [Link]

-

Synthesis of sulfonyl chloride substrate precursors . [Link]

-

Grignard reagent with sulfur dioxide . Chemistry Stack Exchange. [Link]

-

Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur . LookChem. [Link]

-

3-Amino-5-fluorobenzonitrile . Dana Bioscience. [Link]

-

3-Amino-5-fluorobenzonitrile . PubChem, National Institutes of Health. [Link]

-

3-Cyano-5-fluorobenzene-1-sulfonyl chloride . American Elements. [Link]

-

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride . PubChem, National Institutes of Health. [Link]

- Process for the preparation of substituted benzene sulfonyl chlorides.

-

3-Bromo-5-fluorobenzonitrile . PubChem, National Institutes of Health. [Link]

-

Diazotisation . Organic Chemistry Portal. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. danabiosci.com [danabiosci.com]

- 6. 3-Amino-5-fluorobenzonitrile | C7H5FN2 | CID 2756432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Abstract: 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key trifunctional reagent whose unique electronic and structural properties make it a valuable building block in modern medicinal chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and core reactivity. Furthermore, it details its strategic application in drug development, particularly in the synthesis of kinase inhibitors, supported by field-proven experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Introduction: Strategic Importance in Synthesis

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is an aromatic organic compound featuring three distinct functional groups: a sulfonyl chloride, a cyano (nitrile) group, and a fluorine atom. This strategic arrangement of electron-withdrawing groups on the benzene ring renders the sulfonyl chloride moiety a highly reactive electrophile, ideal for forming stable sulfonamide linkages.[1][2] The presence of fluorine can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in pharmaceutical design.[3] Consequently, this reagent has become a cornerstone for synthesizing complex molecules, particularly in the development of targeted therapeutics like kinase inhibitors.[4][5]

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical reagent is paramount for scientific integrity and reproducibility.

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 219.62 g/mol | [8] |

| Appearance | Solid or liquid | [7] |

| Purity | ≥95% | [7][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7][9] |

| InChI Key | ZQEROTOETXELJU-UHFFFAOYSA-N | [7][8] |

Synthesis and Manufacturing

While multiple synthetic routes to aryl sulfonyl chlorides exist, a common and effective method for preparing 3-Cyano-5-fluorobenzene-1-sulfonyl chloride proceeds from the corresponding aniline derivative, 3-amino-5-fluorobenzonitrile, via a diazotization-sulfonylation reaction, a variant of the Sandmeyer reaction.[10]

Causality Behind the Method: This method is favored due to the ready availability of the aniline precursor and the reliable nature of diazonium salt chemistry. The process involves converting the primary amine into a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to install the sulfonyl chloride group.[10]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group.[1]

Electrophilic Nature: The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring.[2] This makes it a prime target for nucleophilic attack.

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols, to displace the chloride ion, which is an excellent leaving group.[1][11] The reaction with amines to form sulfonamides is particularly significant in drug discovery.[12][13][14]

Reaction Mechanism: The reaction typically proceeds via a nucleophilic substitution pathway. The amine's nitrogen atom attacks the electrophilic sulfur atom, leading to a transient intermediate that collapses to form the stable sulfonamide bond and releases hydrogen chloride (HCl).[12]

Role of Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential in the reaction mixture. Its primary role is to neutralize the HCl byproduct generated during the reaction.[12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Application in Drug Development: Synthesis of Kinase Inhibitors

Aryl sulfonamides are a critical pharmacophore in a multitude of therapeutic agents, including kinase inhibitors.[4] The RAS-RAF-MEK-ERK signaling pathway is a key regulator of cell growth, and its mutation is implicated in many cancers.[5] 3-Cyano-5-fluorobenzene-1-sulfonyl chloride serves as an ideal starting material for building inhibitors that target kinases within this cascade.[15]

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a representative synthesis of an N-aryl sulfonamide, a common core structure in kinase inhibitors, using 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.

Objective: To synthesize N-(4-methoxyphenyl)-3-cyano-5-fluorobenzenesulfonamide.

Materials:

-

3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

4-methoxyaniline (p-anisidine) (1.05 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyaniline (1.05 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon base and sulfonyl chloride addition.

-

Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x).[12]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with an appropriate gradient of Ethyl Acetate/Hexanes to yield the pure sulfonamide product.[12]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[12]

Safety and Handling

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[16][17][18] It is harmful if swallowed or inhaled.[9] Contact with water may liberate toxic gas.[18]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, impervious gloves, and a lab coat.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere to prevent hydrolysis.[7] Store locked up.[16][17]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[16][17][18]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[16][17][18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16][17][18]

-

Conclusion

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a powerful and versatile reagent for advanced organic synthesis. Its trifunctional nature provides chemists with a platform to construct complex molecular architectures with desirable pharmaceutical properties. A thorough understanding of its reactivity, particularly the formation of sulfonamides, combined with rigorous adherence to safety protocols, enables its effective application in the discovery and development of novel therapeutics.

References

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

Sulfonyl halide. Wikipedia. Available at: [Link]

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. International Union of Pure and Applied Chemistry (IUPAC). Available at: [Link]

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

-

3-Cyano-5-fluorobenzene-1-sulfonyl chloride. American Elements. Available at: [Link]

-

3-Cyano-5-fluorobenzene-1-sulfonyl chloride. Sigma-Aldrich (Chinese). Available at: [Link]

-

Thermophysical Properties of 3-Cyano-4-fluorobenzenesulfonyl chloride. Chemcasts. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

-

3-FLUOROBENZENESULFONYL CHLORIDE. Career Henan Chemical Co. Available at: [Link]

-

Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Available at: [Link]

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. americanelements.com [americanelements.com]

- 7. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | 1261644-49-8 [sigmaaldrich.com]

- 8. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 9. achmem.com [achmem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. uwo.scholaris.ca [uwo.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic core, featuring a sulfonyl chloride, a nitrile, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, detailed protocols for its handling and key reactions, and insights into its applications in drug discovery and materials science. The strategic positioning of its functional groups allows for selective and sequential transformations, making it a valuable building block for the synthesis of targeted therapeutic agents and functional materials.

Introduction: A Versatile Building Block

In the landscape of drug discovery and development, the demand for novel molecular scaffolds with tunable physicochemical and pharmacological properties is ever-present. Aryl sulfonyl chlorides are a well-established class of reagents, primarily utilized for the synthesis of sulfonamides, a privileged functional group in a multitude of approved drugs. The introduction of additional functionalities onto the aryl ring significantly enhances the synthetic utility of these reagents. 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8) has emerged as a particularly interesting building block due to the orthogonal reactivity of its three functional groups.

The electron-withdrawing nature of the cyano and sulfonyl chloride groups, coupled with the electronic influence of the fluorine atom, modulates the reactivity of the aromatic ring and the sulfonyl chloride moiety. This intricate electronic interplay provides opportunities for selective chemical modifications, enabling chemists to explore a wider chemical space in their quest for new bioactive molecules. This guide will delve into the fundamental properties of this reagent, providing a technical foundation for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundation of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride's utility lies in its distinct molecular architecture. The arrangement of the sulfonyl chloride, cyano, and fluoro substituents on the benzene ring dictates its reactivity and physical characteristics.

edge [color="#202124"]; "C1"--"C4"; "C1"--"C5"; "C4"--"C2"; "C2"--"C6"; "C6"--"C3"; "C3"--"C5"; "C1"--"S"; "S"--"Cl" [color="#EA4335"]; "S"--"O1" [style=double, color="#34A853"]; "S"--"O2" [style=double, color="#34A853"]; "C5"--"F" [color="#4285F4"]; "C2"--"C7"; "C7"--"N" [style=triple, color="#FBBC05"]; }

Caption: Molecular structure of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride.A comprehensive summary of the key physicochemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimentally determined values for melting point, boiling point, and density are not consistently reported in the literature for this specific isomer. The data presented here is a consolidation of available information from various sources.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃ClFNO₂S | [1][2] |

| Molecular Weight | 219.62 g/mol | |

| CAS Number | 1261644-49-8 | [1][2] |

| IUPAC Name | 3-cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-